2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol is a complex organic compound that features a benzothiazole moiety. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as hydroxyl, bromine, and chlorine, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol typically involves the condensation of 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzaldehyde with 6-bromo-4-chlorophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol undergoes various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol involves its interaction with various molecular targets. The compound can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, its antioxidant properties are attributed to the presence of the hydroxyl group, which can scavenge free radicals . The imine group allows the compound to form Schiff bases with biological amines, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **2-((E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl)-4-nitrophenolate
- **2-((E)-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)phenol
Uniqueness
2-((E)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl)-6-bromo-4-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for further chemical modifications. The combination of these halogens with the benzothiazole moiety provides a distinctive structure that can be exploited for various applications .
Properties
Molecular Formula |
C20H12BrClN2O2S |
---|---|
Molecular Weight |
459.7 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C20H12BrClN2O2S/c21-15-8-12(22)7-11(19(15)26)10-23-13-5-6-17(25)14(9-13)20-24-16-3-1-2-4-18(16)27-20/h1-10,25-26H |
InChI Key |
YKDQPWCVPKMABG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.